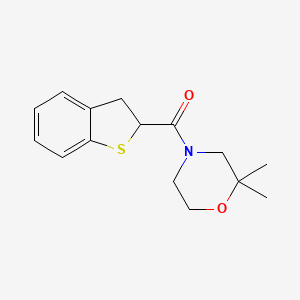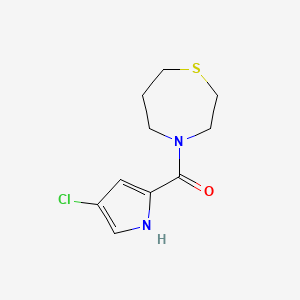
N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in an increase in inhibitory neurotransmission, which can lead to a reduction in seizures, anxiety, and pain.
Biochemical and physiological effects:
N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide has been shown to have a number of biochemical and physiological effects. It increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can result in an increase in inhibitory neurotransmission, leading to a reduction in seizures, anxiety, and pain. N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide has also been shown to have anxiolytic and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide in lab experiments include its potency and selectivity as a GABA aminotransferase inhibitor. Its ability to increase the levels of GABA in the brain can be used to study the role of GABAergic neurotransmission in various neurological and psychiatric disorders. However, the complex synthesis process and the need for expertise in organic chemistry can be a limitation for lab experiments.
Direcciones Futuras
There are several future directions for the research on N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide. One potential direction is the development of new analogs with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide in the treatment of addiction and alcoholism. Further research is also needed to understand the long-term effects of N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide on the brain and its potential for neuroprotection.
Métodos De Síntesis
N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide can be synthesized using a multistep process involving the reaction of various reagents. The synthesis involves the use of protected intermediates and the final product is obtained after several purification steps. The synthesis of N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide is a complex process and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Research has shown that N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide has anticonvulsant, anxiolytic, and analgesic properties. It has also been shown to have potential in the treatment of addiction and alcoholism. N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide has been tested in animal models for its efficacy in treating epilepsy, anxiety, and pain.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-12(16(19)17-15-6-7-15)18-10-8-13-4-2-3-5-14(13)9-11-18/h2-5,12,15H,6-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIKGELZAJBXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N2CCC3=CC=CC=C3CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7553646.png)
![3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553651.png)
![1-[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B7553652.png)
![3,5-Dimethyl-1-[[1-(oxan-2-ylmethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553654.png)
![4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)butanamide](/img/structure/B7553658.png)
![(8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone](/img/structure/B7553663.png)

![2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B7553672.png)
![3-[2-(3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7553675.png)

![6-chloro-4-N-[2-(2-phenylphenoxy)ethyl]pyrimidine-2,4-diamine](/img/structure/B7553708.png)
![[2-(Dimethylamino)pyridin-4-yl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7553719.png)
![[2-(Pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone](/img/structure/B7553738.png)
![1-[2-(4-Chlorophenyl)azepan-1-yl]ethanone](/img/structure/B7553742.png)